An In-depth Technical Guide to the Chemical Properties of 8,9-Dehydroestrone 2,4,16,16-d4
An In-depth Technical Guide to the Chemical Properties of 8,9-Dehydroestrone 2,4,16,16-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 8,9-Dehydroestrone 2,4,16,16-d4, a deuterated analog of the naturally occurring estrogen, 8,9-Dehydroestrone. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.
Chemical and Physical Properties
8,9-Dehydroestrone 2,4,16,16-d4 is a stable, isotopically labeled form of 8,9-Dehydroestrone, a minor constituent of conjugated equine estrogens.[1] The incorporation of four deuterium atoms at specific positions (2, 4, 16, and 16) increases its molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Below is a summary of the key chemical and physical properties of both the deuterated and non-deuterated forms of 8,9-Dehydroestrone.
| Property | 8,9-Dehydroestrone 2,4,16,16-d4 | 8,9-Dehydroestrone |
| Molecular Formula | C₁₈H₁₆D₄O₂[2] | C₁₈H₂₀O₂[3] |
| Molecular Weight | 272.375 g/mol [2] | 268.35 g/mol [4] |
| CAS Number | Not available | 474-87-3[3][4] |
| Appearance | Solid | Solid |
| Purity (by HPLC) | >98% (typical)[4] | >98% (typical)[4] |
| Storage Condition | 2-8°C[4] | 2-8°C[4] |
Experimental Protocols
Synthesis of Catechol Metabolites of 8,9-Dehydroestrone
The following outlines the general steps for the synthesis of 4-hydroxy- and 2-hydroxy-8,9-dehydroestrone, which are key metabolites.
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Starting Material: 8,9-Dehydroestrone.
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Reaction: The synthesis involves specific hydroxylation reactions to introduce a hydroxyl group at either the C-2 or C-4 position of the aromatic A-ring.
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Oxidation: The resulting catechol metabolites can be oxidized using enzymes like tyrosinase or cellular systems such as rat liver microsomes to form o-quinones.[5]
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Conjugation: These reactive o-quinones can then react with nucleophiles like glutathione (GSH) to form mono- and di-GSH conjugates.[5]
Bioanalytical Method for Estrogen Quantification using a Deuterated Internal Standard
The use of deuterated steroids like 8,9-Dehydroestrone 2,4,16,16-d4 as internal standards is a common practice in quantitative bioanalysis. A general workflow for the analysis of estrogens in biological samples (e.g., serum, urine) using LC-MS/MS is described below.
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Sample Preparation:
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A known amount of the deuterated internal standard (8,9-Dehydroestrone 2,4,16,16-d4) is spiked into the biological sample.
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The sample undergoes an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the estrogens from the matrix.
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Chromatographic Separation:
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The extracted sample is injected into a liquid chromatograph.
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The estrogens and the internal standard are separated on a chromatographic column (e.g., C18).
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Mass Spectrometric Detection:
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The separated compounds are introduced into a tandem mass spectrometer.
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The instrument is operated in a specific mode (e.g., multiple reaction monitoring) to detect and quantify the target estrogens and the deuterated internal standard based on their specific mass-to-charge ratios.
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Quantification:
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The concentration of the endogenous estrogens is calculated by comparing the peak area of the analyte to the peak area of the known amount of the internal standard.
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Signaling Pathways and Experimental Workflows
Metabolic Pathway of 8,9-Dehydroestrone
8,9-Dehydroestrone undergoes metabolic conversion to several active and inactive compounds. A simplified representation of its primary metabolic pathway is illustrated below. The initial step involves the conversion to its more potent 17β-hydroxy metabolite, 8,9-dehydro-17β-estradiol.[1][6] Subsequently, both 8,9-Dehydroestrone and its 17β-hydroxy metabolite can undergo hydroxylation at the C2 and C4 positions of the A-ring to form catechol estrogens.[5] These catechols can be further metabolized.
Caption: Metabolic conversion of 8,9-Dehydroestrone.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantification of estrogens in a biological sample using 8,9-Dehydroestrone 2,4,16,16-d4 as an internal standard.
References
- 1. 8,9-Dehydroestrone - Wikipedia [en.wikipedia.org]
- 2. ∆8,9-Dehydro Estrone-d4 | LGC Standards [lgcstandards.com]
- 3. 8,9-Dehydroestrone | C18H20O2 | CID 6451472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. Synthesis and reactivity of the catechol metabolites from the equine estrogen, 8,9-dehydroestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8,9-Dehydroestradiol - Wikipedia [en.wikipedia.org]
